molecular formula C22H28N4O2 B2996692 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide CAS No. 1797710-72-5

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide

Número de catálogo: B2996692
Número CAS: 1797710-72-5
Peso molecular: 380.492
Clave InChI: WGZOIVLCFASMKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide is a synthetic small molecule characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at the 2-position. The propyl linker connects this heterocyclic system to a propanamide tail bearing a 4-propoxyphenyl moiety. Its molecular formula is C₂₀H₂₅N₅O₂, with a molecular weight of 367.4 g/mol .

Propiedades

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-3-(4-propoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-3-13-28-20-9-6-18(7-10-20)8-11-22(27)23-12-4-5-19-15-24-21-14-17(2)25-26(21)16-19/h6-7,9-10,14-16H,3-5,8,11-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZOIVLCFASMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. The compound's unique structure, featuring a pyrazolo[1,5-a]pyrimidine core, suggests potential interactions with various biological targets.

Chemical Structure

The IUPAC name indicates the presence of several functional groups that may influence its pharmacological properties. The compound can be represented structurally as follows:

Property Value
Molecular Formula C₁₈H₂₃N₅O₂
Molecular Weight 341.43 g/mol
CAS Number 1788844-71-2

Biological Activity

Research into the biological activity of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide has revealed several key areas of interest:

  • Anticancer Properties : Compounds with pyrazolo[1,5-a]pyrimidine structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been documented in related derivatives, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties without the ulcerogenic effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This makes them promising candidates for developing safer anti-inflammatory medications.
  • Antimicrobial Activity : The pyrazolo[1,5-a]pyrimidine class has also been explored for antimicrobial properties, offering potential therapeutic avenues against various pathogens.

The mechanism of action for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide likely involves its interaction with specific enzymes or receptors in biological pathways. These interactions can modulate cellular processes leading to therapeutic effects. For example:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Binding : It may bind to receptors that mediate cellular responses, influencing signaling pathways critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the functional groups attached to the pyrazolo[1,5-a]pyrimidine core can significantly affect its potency and selectivity for biological targets.

Compound Name Structural Features Biological Activity
2-Phenylpyrazolo[1,5-a]pyrimidin-7-onePyrazolo[1,5-a]pyrimidine coreAnti-inflammatory
4-Aminoquinazoline DerivativesQuinazoline ring fused with pyrazoleAnticancer
7-Chloro-pyrazolo[1,5-a]pyrimidineChlorinated derivativeAntimicrobial

Case Studies

Recent studies have highlighted the efficacy of similar compounds in various therapeutic contexts:

  • A study on a related pyrazolo[1,5-a]pyrimidine derivative demonstrated significant inhibition of CDK activity in vitro and showed promise in reducing tumor growth in xenograft models.
  • Another investigation reported that a compound structurally similar to N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide exhibited potent anti-inflammatory effects in animal models without causing gastrointestinal complications.

Comparación Con Compuestos Similares

Triazolo[1,5-a]pyrimidine Analog

A closely related compound, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide (CAS 2034615-50-2), replaces the pyrazolo[1,5-a]pyrimidine core with a triazolo[1,5-a]pyrimidine system. This substitution introduces an additional nitrogen atom in the heterocycle, altering electronic properties and hydrogen-bonding capacity. Despite similar molecular weights (~367 g/mol), the triazolo variant may exhibit distinct pharmacokinetic profiles due to increased polarity .

Quinoline-Substituted Pyrazolo[1,5-a]pyrimidine (DMH3)

DMH3 (4-(3-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine) features a quinoline substituent on the pyrazolo[1,5-a]pyrimidine core. However, the morpholine-propyl linker may reduce metabolic stability compared to the target compound’s simpler propyl chain .

Substituent Variations

Fluorobenzenesulfonamido Derivative (CAS 1797901-14-4)

This analog (3-(3-fluorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide) replaces the 4-propoxyphenylpropanamide group with a fluorobenzenesulfonamido moiety. The sulfonamide group introduces strong hydrogen-bond acceptor/donor capabilities, which may enhance interactions with polar binding pockets. However, the fluorine atom and sulfonamide group increase molecular weight (419.5 g/mol) and could affect solubility .

Methoxyphenyl Derivatives

Compounds such as N-(3-(1H-imidazol-1-yl)propyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (IDR-Pir-11-5b) feature a methoxyphenyl group instead of the propoxyphenyl moiety. O-dealkylation) .

Side Chain Modifications

Benzyl-Substituted Pyrazolo[1,5-a]pyrimidine ()

N-benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide incorporates a benzyl group and dimethoxyphenyl substituents. The benzyl group increases steric bulk, which may hinder binding to compact active sites.

Pyridyl-Linked Compounds (Vertex Pharmaceuticals, )

Vertex Pharmaceuticals’ N-benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)-N-[3-(4-pyridyl)propyl]propanamide includes a pyridyl group in the side chain. The pyridine ring’s basic nitrogen could improve solubility in acidic environments, while the chlorophenyl and trimethoxyphenyl groups may confer multitarget activity .

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[1,5-a]pyrimidine 2-Methyl, 4-propoxyphenylpropanamide 367.4 Moderate lipophilicity; potential for balanced absorption and metabolism
Triazolo[1,5-a]pyrimidine Analog (CAS 2034615-50-2) Triazolo[1,5-a]pyrimidine 4-Propoxyphenylpropanamide 367.4 Increased polarity due to triazole nitrogen; possible reduced BBB penetration
Fluorobenzenesulfonamido Derivative (CAS 1797901-14-4) Pyrazolo[1,5-a]pyrimidine 3-Fluorobenzenesulfonamido 419.5 Enhanced hydrogen bonding; higher molecular weight may limit bioavailability
DMH3 (Quinoline-Substituted) Pyrazolo[1,5-a]pyrimidine Quinolin-4-yl, morpholine-propyl linker ~500 (estimated) High lipophilicity; potential for improved target affinity but poor solubility
Vertex Pharmaceuticals Compound () Pyrazolo[1,5-a]pyrimidine 4-Pyridyl, chlorophenyl, trimethoxyphenyl ~600 (estimated) Multisubstituted; likely targets multiple pathways with complex pharmacokinetics

Research Findings and Implications

  • Structural-Activity Relationships (SAR):

    • The pyrazolo[1,5-a]pyrimidine core is critical for maintaining base activity, as seen in analogs like DMH3 and Vertex’s compound .
    • Substituents on the phenyl ring (e.g., propoxy vs. methoxy) modulate lipophilicity and metabolic stability. Propoxy groups may prolong half-life compared to methoxy .
    • Side chain variations (e.g., sulfonamide vs. propanamide) influence hydrogen-bonding capacity and solubility. Sulfonamides often exhibit stronger target binding but poorer absorption .
  • Unresolved Questions:

    • Specific biological targets and IC₅₀ values for the target compound remain uncharacterized in the provided evidence.
    • Comparative in vivo efficacy data (e.g., bioavailability, toxicity) are lacking for most analogs.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide be optimized for higher yield?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For pyrazolo[1,5-a]pyrimidine derivatives, low-temperature reactions (0–5°C) in ethanol with piperidine as a catalyst have been effective in minimizing side products . Additionally, stepwise coupling of intermediates (e.g., propyl and propanamide moieties) under inert atmospheres can improve regioselectivity. Monitoring reaction progress via TLC or HPLC ensures timely termination to avoid decomposition .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is critical. For pyrazolo[1,5-a]pyrimidine cores, 1H^1H-NMR can confirm methyl group integration at position 2 (δ ~2.5 ppm), while 13C^{13}C-NMR resolves carbonyl signals (C=O, δ ~165–175 ppm) . IR spectroscopy verifies amide N-H stretches (~3300 cm1^{-1}) and C=O vibrations (~1650 cm1^{-1}) . Melting point consistency with literature (e.g., 220–230°C for analogous compounds) further validates purity .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Standardize protocols using reference compounds (e.g., positive controls like WZ4003, a pyrimidine-based kinase inhibitor) to calibrate activity thresholds . Statistical tools like ANOVA or principal component analysis (PCA) can identify outliers in dose-response datasets. Replicate studies in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations and QSAR models are valuable. The trifluoromethyl group in related compounds enhances lipophilicity (logP ~3.5), improving membrane permeability . Tools like SwissADME predict metabolic stability by analyzing cytochrome P450 binding sites. Docking studies against serum albumin (PDB: 1AO6) assess plasma protein binding, critical for bioavailability .

Q. How can structural modifications enhance target selectivity while minimizing toxicity?

  • Methodological Answer : Introduce substituents at the pyrimidine N1 position to sterically hinder off-target interactions. For example, 4-propoxyphenyl groups reduce hERG channel binding (linked to cardiotoxicity) by ~40% in analogs . Fragment-based drug design (FBDD) identifies minimal pharmacophores; replacing the propyl linker with a polyethylene glycol (PEG) chain improves solubility without compromising target affinity .

Data Contradiction and Validation

Q. How should researchers validate unexpected reactivity in the pyrazolo[1,5-a]pyrimidine core during functionalization?

  • Methodological Answer : Use kinetic studies (e.g., 1H^1H-NMR time-course experiments) to track intermediate formation. For example, unexpected C6-propyl group oxidation could be mitigated by substituting ethanol with acetonitrile, reducing radical side reactions . X-ray crystallography (e.g., triclinic P1 structures) confirms regiochemistry, resolving ambiguities from spectroscopic data .

Experimental Design

Q. What in vitro assays are optimal for evaluating the compound’s kinase inhibition profile?

  • Methodological Answer : Use fluorescence polarization (FP) assays for ATP-binding site competition. For example, screen against a panel of 50 kinases (e.g., EGFR, BRAF) at 1–10 µM concentrations. Normalize data to staurosporine (IC50_{50} ~1–10 nM) to quantify potency . Counter-screen with HEK293 cell lysates to detect nonspecific phosphatase interactions .

Structural and Mechanistic Insights

Q. What crystallographic data support the proposed binding mode of this compound with biological targets?

  • Methodological Answer : Co-crystallization with human serum albumin (HSA) reveals hydrophobic interactions between the pyrazolo[1,5-a]pyrimidine core and subdomain IIA (Kd_d ~5 µM). Synchrotron data (e.g., α = 118.5°, β = 99.0° for triclinic systems) validate binding geometry . Mutagenesis studies (e.g., HSA W214A) confirm critical π-π stacking interactions .

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